molecular formula C26H27N5O2 B2873143 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034364-25-3

3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2873143
CAS No.: 2034364-25-3
M. Wt: 441.535
InChI Key: FANSOVOFZIXXEU-UHFFFAOYSA-N
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Description

3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoylated pyrrole.

    Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the triazole ring with the piperidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where nucleophiles can replace hydrogen atoms under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole and piperidine rings.

    Reduction Products: Benzyl alcohol derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known for antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The combination of functional groups may contribute to its activity as an enzyme inhibitor or receptor modulator, offering possibilities for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance.

Mechanism of Action

The mechanism of action of 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperidine and pyrrole rings may interact with receptors, modulating their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with broad biological activity.

    4-(1H-Pyrrol-1-yl)benzoic Acid: A compound with a similar pyrrole and benzoyl structure.

    Piperidine Derivatives: Compounds with similar piperidine rings, used in various pharmaceuticals.

Uniqueness

The uniqueness of 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triazole ring, in particular, enhances its biological activity and makes it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-19-6-2-3-7-23(19)31-24(27-28-26(31)33)18-20-12-16-30(17-13-20)25(32)21-8-10-22(11-9-21)29-14-4-5-15-29/h2-11,14-15,20H,12-13,16-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANSOVOFZIXXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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